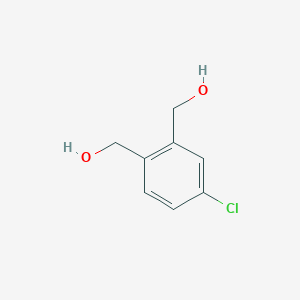

Bis(hydroxyméthyl)-4-chlorobenzène

Vue d'ensemble

Description

(4-Chloro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H9ClO2. It is a white to yellow solid that is used in various fields such as medical research, environmental research, and industrial research . The compound is characterized by the presence of a chlorine atom and two hydroxyl groups attached to a benzene ring.

Applications De Recherche Scientifique

(4-Chloro-1,2-phenylene)dimethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of polymers and other industrial chemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1,2-phenylene)dimethanol can be achieved through several methods. One common method involves the reduction of 4-chlorophthalic anhydride using lithium aluminum hydride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for an extended period, followed by quenching with water and sodium hydroxide .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chloro-1,2-phenylene)dimethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield 4-chlorobenzaldehyde or 4-chlorobenzoic acid .

Mécanisme D'action

The mechanism of action of (4-Chloro-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their activity. The chlorine atom can also participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (4-Chloro-1,2-phenylene)dimethanol include:

- 4-Chlorobenzyl alcohol

- 4-Chlorophenol

- 4-Chlorobenzaldehyde

Uniqueness

What sets (4-Chloro-1,2-phenylene)dimethanol apart from these similar compounds is the presence of two hydroxyl groups, which provide additional sites for chemical reactions and interactions. This makes it a versatile intermediate in various synthetic pathways and applications .

Activité Biologique

(4-Chloro-1,2-phenylene)dimethanol, also known as 4-chloro-o-phenylenediamine (4-Cl-o-PD), is a compound that has garnered attention due to its biological activity, particularly in the context of its use in hair dyes and its associated toxicity. This article explores the compound's biological effects, mechanisms of action, and implications for health based on recent research findings.

Overview of Biological Activity

4-Chloro-o-phenylenediamine is primarily recognized for its role as an intermediate in the production of hair dyes. However, its biological activity extends beyond this application, revealing significant genotoxic and carcinogenic potential. Studies indicate that 4-Cl-o-PD can induce structural changes in proteins and DNA damage, leading to various adverse cellular outcomes.

Key Findings

- Genotoxicity : Research has demonstrated that 4-Cl-o-PD induces DNA damage and apoptosis in various cell lines. For instance, it was shown to cause significant apoptotic effects in Mardin-Darby canine kidney cells through the activation of caspases, which are crucial mediators of apoptosis .

- Protein Interaction : The compound interacts with human serum albumin (HSA), leading to structural perturbations. Molecular dynamics simulations and spectroscopic analyses have confirmed that 4-Cl-o-PD modifies HSA, contributing to fibrillar aggregate formation. These aggregates are implicated in neurodegenerative diseases due to their potential to disrupt normal cellular functions .

- Carcinogenic Potential : Long-term studies have indicated that exposure to 4-Cl-o-PD is associated with an increased risk of various cancers, including bladder carcinoma and hepatocellular carcinoma in animal models . The compound has been classified as a mutagen due to its ability to induce mutations in bacterial assays.

The biological activity of 4-chloro-o-phenylenediamine can be attributed to several mechanisms:

- DNA Damage : The compound has been shown to cause G:C > T:A transversions, a specific type of mutation that can lead to carcinogenesis .

- Protein Misfolding : By modifying key amino acid residues in proteins such as HSA, 4-Cl-o-PD promotes misfolding and aggregation, which are critical factors in the development of diseases like Alzheimer's .

- Induction of Apoptosis : Activation of apoptotic pathways via caspase activation leads to cell death, which can be detrimental when it occurs excessively or inappropriately .

Data Tables

The following table summarizes key studies on the biological effects of 4-chloro-o-phenylenediamine:

Case Studies

Several case studies highlight the impact of 4-chloro-o-phenylenediamine on human health:

- Occupational Exposure : Hairdressers using products containing 4-Cl-o-PD have been found to have elevated risks for bladder cancer due to prolonged exposure during hair dye application .

- Epidemiological Studies : Epidemiological data indicate a correlation between frequent use of hair dyes containing 4-Cl-o-PD and increased incidence of hematological malignancies among users .

Propriétés

IUPAC Name |

[4-chloro-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSFSTVKMONOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447597 | |

| Record name | 1,2-Benzenedimethanol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110706-49-5 | |

| Record name | 1,2-Benzenedimethanol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.